molecular formula C11H11ClN2O B3316154 2-Chloro-8-isopropoxyquinazoline CAS No. 953039-39-9

2-Chloro-8-isopropoxyquinazoline

Cat. No.: B3316154
CAS No.: 953039-39-9
M. Wt: 222.67 g/mol
InChI Key: RWYWTXLNIPPSCY-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-8-propan-2-yloxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7(2)15-9-5-3-4-8-6-13-11(12)14-10(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYWTXLNIPPSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-isopropoxyquinazoline typically involves the reaction of 2-chloroquinazoline with isopropyl alcohol under suitable conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-isopropoxyquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, which have various biological activities .

Biological Activity

2-Chloro-8-isopropoxyquinazoline (C11H11ClN2O) is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

  • Molecular Formula : C11H11ClN2O
  • Molecular Weight : 224.67 g/mol
  • Chemical Structure : The compound features a chloro substituent at the 2-position and an isopropoxy group at the 8-position of the quinazoline ring.

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinazoline derivatives are known to exhibit:

  • Anticancer Activity : Many quinazolines act as inhibitors of specific kinases involved in cancer progression.
  • Antimicrobial Properties : Some studies suggest that quinazoline derivatives can inhibit bacterial growth and possess antifungal activity.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that quinazoline derivatives, including this compound, inhibited cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Effects :
    • Research indicated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays .
  • Anti-inflammatory Properties :
    • In vitro studies revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory conditions .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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